

Application Notes and Protocols: YX-2-107 In Vitro Evaluation

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Compound of Interest

Compound Name: YX-2-107

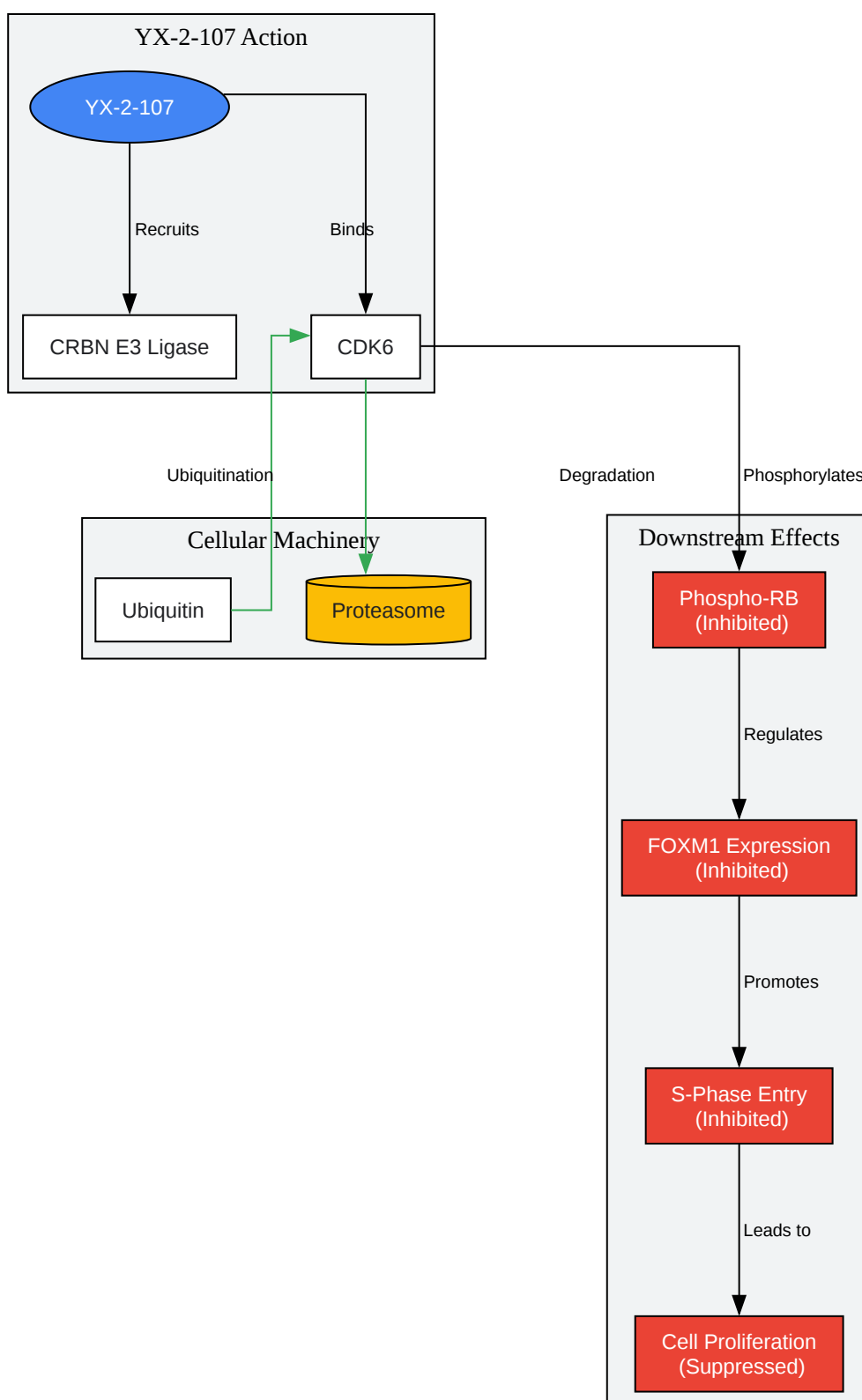
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These application notes provide a comprehensive overview of the in vitro experimental protocols for evaluating **YX-2-107**, a potent and selective proteolysis-targeting chimera (PROTAC) designed to degrade Cyclin-Dependent Kinase 6 (CDK6). **YX-2-107** has shown significant promise in the context of Philadelphia chromosome-positive (Ph+) acute lymphoblastic leukemia (ALL).^{[1][2][3][4][5]} This document is intended for researchers, scientists, and professionals in the field of drug development.

Mechanism of Action

YX-2-107 is a bifunctional molecule that recruits the Cereblon (CRBN) E3 ubiquitin ligase to CDK6, leading to its ubiquitination and subsequent degradation by the proteasome.^{[6][7]} This targeted degradation of CDK6 inhibits downstream signaling pathways, including the phosphorylation of the Retinoblastoma (RB) protein and the expression of Forkhead Box M1 (FOXM1), ultimately suppressing cancer cell proliferation.^{[1][2][4][6][8][9]}



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Caption: Mechanism of action for **YX-2-107**.

Quantitative Data Summary

The following tables summarize the key quantitative metrics for **YX-2-107** based on in vitro assays.

Table 1: In Vitro Kinase Inhibition

Target	IC50 (nM)
CDK4	0.69
CDK6	4.4
Data from ProbeChem[10]	

Table 2: In Vitro CDK6 Degradation

Cell Line	DC50 (nM)
BV173 (Ph+ ALL)	~4
Data from ProbeChem[10]	

Table 3: In Vitro Cellular Effects of **YX-2-107**

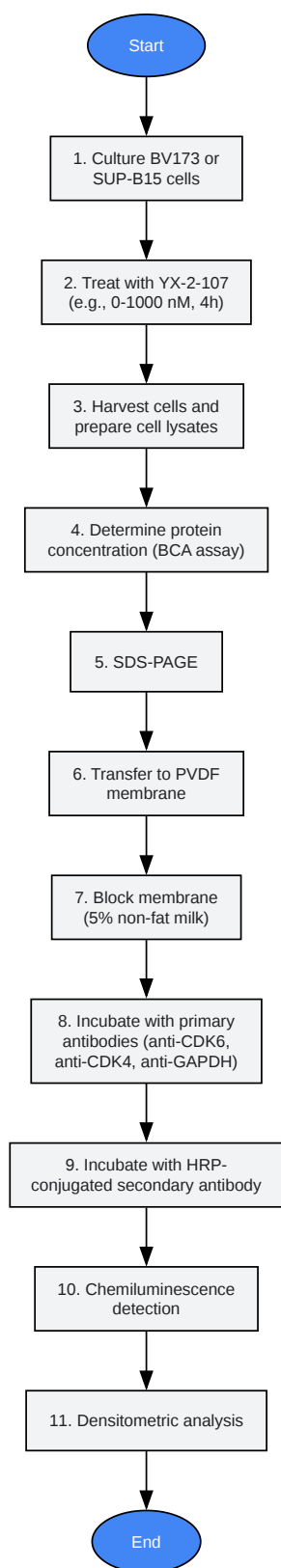
Cell Line	Concentration (nM)	Treatment Duration (hours)	Effect
BV173	0, 1.6, 8, 40, 200, 1000	4	Selective degradation of CDK6.[2][9]
BV173, SUP-B15	2000	48	Inhibition of S-phase entry.[1][2][9]
BV173, SUP-B15	2000	72	Inhibition of RB phosphorylation and FOXM1 expression.[1][2][9]

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below.

Protocol 1: CDK6 Degradation Assessment by Western Blot

This protocol outlines the procedure for assessing the degradation of CDK6 in Ph+ ALL cell lines following treatment with **YX-2-107**.



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Caption: Western blot workflow for CDK6 degradation.

Materials:

- Ph+ ALL cell lines (e.g., BV173, SUP-B15)
- Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
- **YX-2-107** (stock solution in DMSO)
- Phosphate-buffered saline (PBS)
- RIPA lysis buffer with protease and phosphatase inhibitors
- BCA protein assay kit
- Laemmli sample buffer
- SDS-PAGE gels
- PVDF membrane
- Blocking buffer (5% non-fat milk or BSA in TBST)
- Primary antibodies: anti-CDK6, anti-CDK4, anti-GAPDH (loading control)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- Imaging system

Procedure:

- Cell Culture and Treatment:
 - Culture BV173 or SUP-B15 cells to the desired density.
 - Treat cells with varying concentrations of **YX-2-107** (e.g., 0, 1.6, 8, 40, 200, 1000 nM) for 4 hours.^{[2][9]} Include a vehicle control (DMSO).

- Cell Lysis:
 - Harvest cells by centrifugation.
 - Wash the cell pellet with ice-cold PBS.
 - Lyse cells in RIPA buffer on ice for 30 minutes.
 - Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
- Protein Quantification:
 - Determine the protein concentration of the supernatant using a BCA assay.
- Western Blotting:
 - Normalize protein amounts for all samples and prepare them with Laemmli buffer.
 - Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
 - Block the membrane with blocking buffer for 1 hour at room temperature.
 - Incubate the membrane with primary antibodies overnight at 4°C.
 - Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Detect the signal using a chemiluminescent substrate and an imaging system.
- Analysis:
 - Perform densitometric analysis of the protein bands and normalize the CDK6 signal to the loading control.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol describes how to assess the effect of **YX-2-107** on cell cycle progression.

Materials:

- Ph+ ALL cell lines (e.g., BV173, SUP-B15)
- Complete cell culture medium
- **YX-2-107**
- PBS
- 70% ethanol (ice-cold)
- Propidium iodide (PI) staining solution with RNase A

Procedure:

- Cell Treatment:
 - Treat BV173 or SUP-B15 cells with **YX-2-107** (e.g., 2000 nM) or vehicle control for 48 hours.[\[1\]](#)[\[2\]](#)[\[9\]](#)
- Cell Fixation:
 - Harvest and wash cells with PBS.
 - Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.
 - Incubate at -20°C for at least 2 hours.
- Staining and Analysis:
 - Wash the fixed cells with PBS.
 - Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
 - Analyze the cell cycle distribution using a flow cytometer.

Protocol 3: Analysis of RB Phosphorylation and FOXM1 Expression

This protocol details the assessment of downstream signaling effects of **YX-2-107**.

Procedure:

- Cell Treatment and Lysis:
 - Treat BV173 or SUP-B15 cells with **YX-2-107** (e.g., 2000 nM) or vehicle control for 72 hours.[\[1\]](#)[\[2\]](#)[\[9\]](#)
 - Prepare cell lysates as described in Protocol 1.
- Western Blotting:
 - Perform Western blotting as detailed in Protocol 1.
 - Use primary antibodies specific for phospho-RB (e.g., Ser807/811), total RB, FOXM1, and a loading control (e.g., GAPDH).
- Analysis:
 - Quantify the band intensities to determine the relative levels of phospho-RB and FOXM1.

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